molecular formula C18H13NOS3 B2850843 N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034231-63-3

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2850843
CAS No.: 2034231-63-3
M. Wt: 355.49
InChI Key: GVEFPZOVPAUWFB-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Heterocyclic Synthesis

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide and related compounds have been explored for their reactivity and utility in the synthesis of various heterocyclic structures. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling reactions and shown to react with nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, and pyrimidine, highlighting their versatility in heterocyclic synthesis (Mohareb et al., 2004).

Molecular Docking Studies

Thiophene-2-carboxamide Schiff base derivatives have been designed and synthesized as potential inhibitors for cholinesterase enzymes. These compounds, including benzohydrazide derivatives, demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some showing better performance than standard drugs in molecular docking studies. This suggests their potential in treating diseases characterized by cholinesterase dysfunction (Kausar et al., 2021).

Intramolecular Diels–Alder Reaction

The compound's structural motif has been utilized in exploring the intramolecular Diels–Alder reaction, where the thiophene nucleus acts as a diene or dienophile depending on substituents. This showcases the compound's flexibility in synthetic organic chemistry and the potential for creating complex, cyclic structures (Himbert et al., 1990).

Pharmacological Activities

Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been investigated for their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds showed significant pharmacological activities, indicating their potential for development into therapeutic agents (Amr et al., 2010).

Dearomatising Rearrangements

The dearomatising rearrangements of lithiated thiophenecarboxamides have been studied, revealing transformations into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This research contributes to our understanding of how thiophene derivatives can undergo complex rearrangements, offering insights into new synthetic pathways (Clayden et al., 2004).

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of applications . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NOS3/c20-18(16-10-12-4-1-2-5-14(12)23-16)19-17(13-7-9-21-11-13)15-6-3-8-22-15/h1-11,17H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEFPZOVPAUWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NC(C3=CSC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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